REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([NH2:13])[C:6]([NH2:12])=[CH:7][CH:8]=2)[N:3]=1.[CH:14]([CH:16]=O)=O>C(O)C>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[CH:8]=[CH:7][C:6]3[N:12]=[CH:16][CH:14]=[N:13][C:5]=3[C:4]=2[N:3]=1
|
Name
|
|
Quantity
|
255 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(C(=CC=C2C=C1)N)N
|
Name
|
|
Quantity
|
103 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC2=C(C=3N=CC=NC3C=C2)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 103.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |